4-(2-Piperidin-2-ylethyl)morpholine
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Overview
Description
4-(2-Piperidin-2-ylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a piperidine ring attached to a morpholine ring via an ethyl chain. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperidin-2-ylethyl)morpholine typically involves the reaction of morpholine with 2-(2-chloroethyl)piperidine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and ensures consistent product quality. The use of automated systems also reduces the risk of human error and increases the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Piperidin-2-ylethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperidine or morpholine rings.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
4-(2-Piperidin-2-ylethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Piperidin-2-ylethyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating various biochemical processes. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to altered levels of neurotransmitters in the brain. This mechanism is particularly relevant in the context of its potential therapeutic applications in treating neurological disorders.
Comparison with Similar Compounds
4-(2-Piperidin-2-ylethyl)morpholine can be compared with other similar compounds such as:
Piperidine: A six-membered heterocyclic compound with one nitrogen atom. It is a common building block in organic synthesis and has various pharmacological applications.
Morpholine: A six-membered heterocyclic compound with one nitrogen and one oxygen atom. It is used as a solvent, corrosion inhibitor, and intermediate in organic synthesis.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms. It is used in the synthesis of pharmaceuticals and as an anthelmintic agent.
The uniqueness of this compound lies in its combined structural features of both piperidine and morpholine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-piperidin-2-ylethyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-5-12-11(3-1)4-6-13-7-9-14-10-8-13/h11-12H,1-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJBQZFRRCQXTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378244 |
Source
|
Record name | 4-(2-piperidin-2-ylethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216985-68-1 |
Source
|
Record name | 4-(2-piperidin-2-ylethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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